N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound featuring an indole structure. Indole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indolisation reaction, where aryl hydrazines react with ketones to form indoles. This is followed by N-alkylation to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Studied for its antiviral and anti-inflammatory activities.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N3O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-16-15-25-13-10-18-19(6-4-8-21(18)25)22(26)23-11-14-24-12-9-17-5-2-3-7-20(17)24/h2-10,12-13H,11,14-16H2,1H3,(H,23,26) |
InChI Key |
YVMPDSRTRKJPBH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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